(7aR)-3-[4-(methylsulfanyl)phenyl]-6-phenyl-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one
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Overview
Description
(7aR)-3-[4-(methylsulfanyl)phenyl]-6-phenyl-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one: TPENOMe , belongs to the family of heterocyclic compounds. Its complex structure combines an imidazole ring, a thiazole ring, and a phenyl group. Let’s explore its synthesis, properties, and applications.
Preparation Methods
Synthetic Routes::
Oxidation of Thiazoline Ring:
Diels-Alder Reaction:
- Reactions may involve Lewis acids, bases, and various solvents.
- Temperature, pressure, and reaction time play crucial roles.
- While TPENOMe is not commonly produced industrially, its synthetic routes can be scaled up for larger quantities.
Chemical Reactions Analysis
Reactions::
Oxidation: TPENOMe may undergo oxidation reactions due to its sulfur-containing moiety.
Substitution: The phenyl group can participate in electrophilic aromatic substitution.
Reduction: Reduction of the thioxo group may yield different derivatives.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Substitution: Lewis acids (e.g., AlCl₃) or Lewis bases (e.g., NaOH).
Reduction: Hydrogenation using a metal catalyst (e.g., Pd/C).
- Oxidation may lead to sulfoxide or sulfone derivatives.
- Substitution can yield various phenyl-substituted compounds.
Scientific Research Applications
TPENOMe finds applications in:
Chemistry: As a building block for more complex molecules.
Biology: Investigating its interactions with biological targets.
Medicine: Potential therapeutic agents due to their diverse activities.
Industry: As a precursor for materials or catalysts.
Mechanism of Action
- TPENOMe’s mechanism depends on its specific application.
- It may interact with enzymes, receptors, or cellular pathways.
- Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
- TPENOMe’s unique structure sets it apart from related compounds.
- Similar compounds include other thiazolone derivatives or imidazothiazoles.
Properties
Molecular Formula |
C18H16N2OS3 |
---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
(7aR)-3-(4-methylsulfanylphenyl)-6-phenyl-5-sulfanylidene-3,7a-dihydro-1H-imidazo[1,5-c][1,3]thiazol-7-one |
InChI |
InChI=1S/C18H16N2OS3/c1-23-14-9-7-12(8-10-14)17-20-15(11-24-17)16(21)19(18(20)22)13-5-3-2-4-6-13/h2-10,15,17H,11H2,1H3/t15-,17?/m0/s1 |
InChI Key |
TWRJHQMQDPNJKS-MYJWUSKBSA-N |
Isomeric SMILES |
CSC1=CC=C(C=C1)C2N3[C@@H](CS2)C(=O)N(C3=S)C4=CC=CC=C4 |
Canonical SMILES |
CSC1=CC=C(C=C1)C2N3C(CS2)C(=O)N(C3=S)C4=CC=CC=C4 |
Origin of Product |
United States |
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